Safety Profile Ranking: SUCRA Analysis Places Avatrombopag as Highest Safety Among Oral TPO-RAs
In a systematic review and network meta-analysis of 14 randomized controlled trials involving 1,454 adult ITP patients, avatrombopag demonstrated the highest safety ranking among TPO receptor agonists with a surface under the cumulative ranking curve (SUCRA) value of 23.8% (lower SUCRA indicates better safety) [1]. Within the FDA Adverse Event Reporting System (FAERS) database analysis of 982 TPO-RA-related hemorrhagic and thrombotic events, avatrombopag was associated with only 7 preferred terms (PTs), compared to 18 PTs for eltrombopag and 26 PTs for romiplostim [2]. A separate network meta-analysis of 1,360 participants confirmed avatrombopag carried the least treatment-related adverse events (TRAEs) risk with a SUCRA value of 37.0 [3].
| Evidence Dimension | Safety ranking and adverse event signal breadth |
|---|---|
| Target Compound Data | SUCRA safety ranking 23.8%; FAERS PT count 7; TRAE SUCRA 37.0 |
| Comparator Or Baseline | Eltrombopag: FAERS PT count 18; Romiplostim: FAERS PT count 26; Placebo as baseline |
| Quantified Difference | Avatrombopag exhibits 61% fewer FAERS PT signals than eltrombopag and 73% fewer than romiplostim |
| Conditions | Network meta-analysis of 14 RCTs (N=1,454) and FAERS disproportionality analysis (982 TPO-RA-related events) |
Why This Matters
This quantitative safety differentiation enables procurement decisions favoring avatrombopag for patient populations with elevated baseline safety concerns, including those with hepatic comorbidities where eltrombopag monitoring burden is clinically undesirable.
- [1] Efficacy and safety analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: systematic review and network meta-analysis. Front Med. 2025;12:1531824. View Source
- [2] Frontiers in Medicine. 2025;12:1531824. FAERS analysis PT counts: romiplostim 26, eltrombopag 18, avatrombopag 7. View Source
- [3] Liu Y, et al. Efficacy and incidence of treatment related adverse events of TPO-RAs in adults with ITP: systematic review and network meta-analysis. Acta Haematol. 2022. View Source
